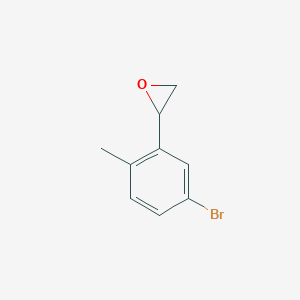
2-(5-Bromo-2-methylphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-methylphenyl)oxirane is an organic compound with the molecular formula C10H11BrO. It is a member of the oxirane family, which are three-membered cyclic ethers known as epoxides. This compound features a bromine atom and a methyl group attached to a benzene ring, which is further connected to an oxirane ring. The presence of the bromine atom and the oxirane ring makes this compound highly reactive and useful in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(5-Bromo-2-methylphenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methylphenylmethanol with a base such as sodium hydroxide in the presence of an oxidizing agent like hydrogen peroxide. This reaction leads to the formation of the oxirane ring through an intramolecular cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as transition metal complexes can further improve the reaction conditions and reduce the production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-methylphenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Ring-Opening Reactions: Formation of diols or other functionalized compounds.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-methylphenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of epoxy resins and other polymeric materials
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-methylphenyl)oxirane involves its high reactivity due to the strained three-membered oxirane ring. This ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The bromine atom also enhances the compound’s reactivity by acting as a good leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)oxirane
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Methylphenyl)oxirane
- 2-(4-Nitrophenyl)oxirane
Comparison
2-(5-Bromo-2-methylphenyl)oxirane is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, the bromine atom in the 5-position provides distinct electronic and steric effects, making it more reactive in nucleophilic substitution and ring-opening reactions .
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methylphenyl)oxirane |
InChI |
InChI=1S/C9H9BrO/c1-6-2-3-7(10)4-8(6)9-5-11-9/h2-4,9H,5H2,1H3 |
Clave InChI |
SLKSUQIEYCQOKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
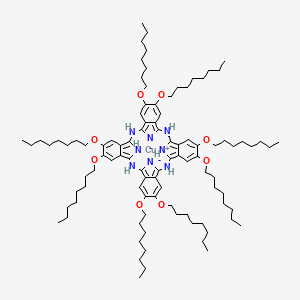
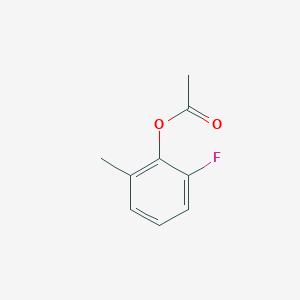
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
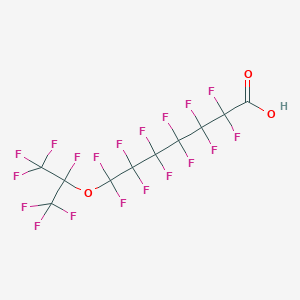
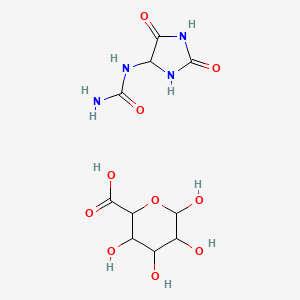
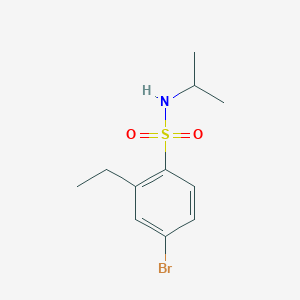

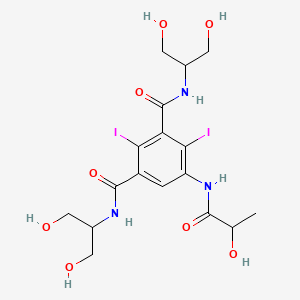
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
